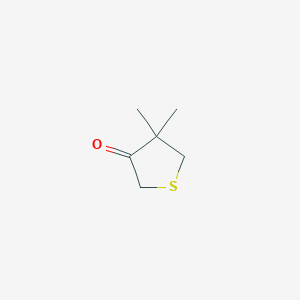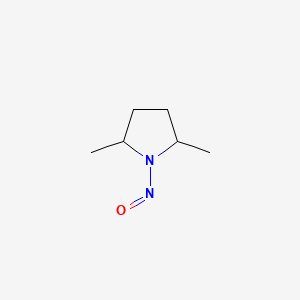
3-amino-4-methoxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-methoxycyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol . This compound is characterized by a cyclobutene ring substituted with an amino group at the 3-position and a methoxy group at the 4-position, along with two keto groups at the 1 and 2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-methoxycyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxy-3-cyclobutene-1,2-dione with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The starting materials are often sourced in bulk, and the reaction parameters are optimized for scalability .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
3-amino-4-methoxycyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-hydroxycyclobut-3-ene-1,2-dione: Similar structure but with a hydroxyl group instead of a methoxy group.
3-amino-4-methylcyclobut-3-ene-1,2-dione: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-amino-4-methoxycyclobut-3-ene-1,2-dione is unique due to the presence of both an amino and a methoxy group on the cyclobutene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
5231-88-9 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




